molecular formula C8H13NO B2427079 4-Cyclopropyl-3-methylpyrrolidin-2-one CAS No. 1936404-47-5

4-Cyclopropyl-3-methylpyrrolidin-2-one

Cat. No.: B2427079
CAS No.: 1936404-47-5
M. Wt: 139.198
InChI Key: KOOXRPOWROVDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-3-methylpyrrolidin-2-one is a chemical compound with the molecular formula C 8 H 13 NO and a molecular weight of 139.19 g/mol . Its structure is characterized by a pyrrolidin-2-one core, which is a five-membered lactam, substituted with a methyl group at the 3-position and a cyclopropyl moiety at the 4-position . The compound's SMILES notation is CC1C(CNC1=O)C2CC2, and its InChIKey is KOOXRPOWROVDMH-UHFFFAOYSA-N . As a specialized lactam derivative, this compound serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. The presence of the cyclopropyl group can impart significant steric and electronic influences on the molecule's properties, making it a point of interest for developing structure-activity relationships. Researchers may utilize this scaffold in the design and synthesis of novel compounds for various investigative applications, leveraging its defined stereochemistry and functional groups for further chemical modification. The lactam ring is a privileged structure in pharmaceuticals, often associated with biological activity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-3-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-7(6-2-3-6)4-9-8(5)10/h5-7H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOXRPOWROVDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CNC1=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclopropyl 3 Methylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule, enabling the precise assignment of its structure and stereochemistry. A combination of one-dimensional and two-dimensional NMR experiments is employed for a thorough characterization of 4-cyclopropyl-3-methylpyrrolidin-2-one.

One-dimensional ¹H and ¹³C NMR spectra offer foundational information regarding the number and types of protons and carbons, respectively, present in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the various protons in the pyrrolidinone ring, the methyl group, and the cyclopropyl (B3062369) moiety. The integration of these signals confirms the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing discrete peaks for each carbon atom. The chemical shifts help differentiate between the carbonyl carbon, the carbons of the pyrrolidinone ring, the methyl carbon, and the carbons of the cyclopropyl group. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (C=O)-~175-180
C3~2.5-2.9~40-45
C4~1.8-2.2~35-40
C5 (CH₂)~3.2-3.6~45-50
C3-CH₃~1.1-1.3~15-20
C4-Cyclopropyl CH~0.8-1.2~10-15
C4-Cyclopropyl CH₂~0.2-0.6~5-10
NH~6.5-7.5-

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and elucidating the three-dimensional structure of the molecule. emerypharma.comwestmont.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent to one another. emerypharma.comsdsu.edu For instance, COSY correlations would be observed between the proton at C3 and the methyl protons, as well as the proton at C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. emerypharma.comsdsu.edu This technique is instrumental in definitively assigning the chemical shifts of the carbon atoms based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is a powerful tool for determining the stereochemistry of the molecule, such as the relative orientation of the methyl and cyclopropyl groups on the pyrrolidinone ring.

The presence of two chiral centers at C3 and C4 in this compound gives rise to the possibility of four stereoisomers (two pairs of enantiomers). Furthermore, the protons of the methylene (B1212753) group (CH₂) on the cyclopropyl ring and the C5 methylene group of the pyrrolidinone ring are diastereotopic. masterorganicchemistry.comnih.gov This means that even though they are attached to the same carbon atom, they are in different chemical environments due to the chirality of the molecule. masterorganicchemistry.com Consequently, these diastereotopic protons will have different chemical shifts and will couple to each other, often appearing as a complex multiplet in the ¹H NMR spectrum. nih.gov The analysis of these diastereotopic effects provides further confirmation of the stereochemical arrangement of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the exact molecular formula of this compound, which is C₈H₁₃NO. This high degree of accuracy is crucial for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺140.1070
[M+Na]⁺162.0889

(Data sourced from publicly available databases and may vary slightly based on instrumentation.) uni.lu

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.ukyoutube.com The analysis of these fragmentation patterns can help to piece together the structure of the molecule. nih.govyoutube.com

Common fragmentation pathways for lactams like this compound may involve:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group or the nitrogen atom.

Loss of small neutral molecules: Such as CO, H₂O, or ethylene.

Ring-opening reactions: Followed by further fragmentation.

For this compound, characteristic fragments would likely arise from the loss of the cyclopropyl group, the methyl group, or cleavage of the pyrrolidinone ring itself. The study of these fragmentation mechanisms provides corroborating evidence for the structure elucidated by NMR spectroscopy.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

The analysis would focus on identifying vibrational modes such as the stretching and bending of its constituent bonds. The most prominent peaks would be anticipated for the carbonyl group (C=O) of the lactam ring, the N-H bond of the secondary amide, C-H bonds of the cyclopropyl and methyl groups, and various C-N and C-C bond vibrations. The precise frequencies of these vibrations provide a molecular fingerprint.

Expected Infrared Absorption Regions for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
N-H (Lactam)Stretching3200 - 3400
C-H (Cyclopropyl)Stretching~3100
C-H (Alkyl)Stretching2850 - 3000
C=O (Lactam)Stretching1670 - 1700
N-H (Lactam)Bending1550 - 1640
C-NStretching1200 - 1350

Note: This table represents generalized expected values. Actual experimental data is required for confirmation.

Electronic Spectroscopy (UV-Visible Spectroscopy) for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for identifying chromophores—parts of a molecule that absorb light.

In this compound, the primary chromophore is the amide group (-C(=O)N-) within the lactam ring. This group is expected to exhibit electronic transitions, specifically an n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. The wavelength of maximum absorption (λmax) provides information about the electronic structure of the molecule.

Expected Electronic Transitions for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
Amide (Lactam)n → π*~210 - 230

Note: This table represents generalized expected values. The solvent used can influence the λmax. Actual experimental data is required for confirmation.

X-ray Crystallography for Definitive Solid-State Structure Confirmation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing atomic positions with high precision.

For this compound, a successful crystallographic analysis would provide definitive information on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the five-membered pyrrolidinone ring and the orientation of the cyclopropyl and methyl substituents. Furthermore, this technique elucidates the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups.

Key Structural Parameters Obtainable from X-ray Crystallography

ParameterInformation Provided
Crystal System & Space GroupDetails of the crystal lattice symmetry.
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Bond LengthsThe precise distances between bonded atoms (e.g., C=O, C-N, C-C).
Bond AnglesThe angles between adjacent bonds.
Torsion AnglesThe dihedral angles that define the molecular conformation.
Intermolecular InteractionsThe presence and geometry of hydrogen bonds and other non-covalent interactions.

Note: This table describes the types of data obtained from X-ray crystallography. The generation of this data is contingent on obtaining suitable single crystals of the compound and performing the experiment.

Computational Chemistry and Theoretical Investigations of 4 Cyclopropyl 3 Methylpyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed examination of electron distribution and molecular energy levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide array of associated properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation, known as the ground state. For 4-Cyclopropyl-3-methylpyrrolidin-2-one, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-31G*, can predict key structural parameters. researchgate.netresearchgate.netreddit.com This level of theory offers a good balance between computational cost and accuracy for many organic molecules. reddit.com

The optimization process systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located. The outputs of such a calculation include the total energy of the molecule and its precise geometric parameters, such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this exact molecule is not available, theoretical calculations provide a reliable prediction of its structure.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O~1.23 Å
Bond Length (Å)N-C(O)~1.36 Å
Bond Length (Å)C-C (ring)~1.53 Å
Bond Length (Å)C-C (cyclopropyl)~1.51 Å
Bond Angle (°)O=C-N~126°
Bond Angle (°)C-N-C~112°
Dihedral Angle (°)H-C3-C4-HVaries (cis/trans)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net These energies, along with related quantum chemical parameters, can be calculated using DFT. researchgate.net

ParameterSymbolTypical Calculated Value (eV)Significance
HOMO EnergyEHOMO-6.5 to -7.5Electron-donating ability
LUMO EnergyELUMO+0.5 to +1.5Electron-accepting ability
Energy GapΔE7.0 to 9.0Chemical reactivity and stability
Ionization PotentialI ≈ -EHOMO6.5 to 7.5Energy to remove an electron
Electron AffinityA ≈ -ELUMO-0.5 to -1.5Energy released when gaining an electron
Chemical Hardnessη = (I - A) / 23.5 to 4.5Resistance to change in electron configuration

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. chemrxiv.orgrsc.org It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. For this compound, the MEP surface would show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net The area around the amide proton (N-H) and other hydrogens would exhibit positive potential (blue), indicating them as potential sites for interaction with nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. imperial.ac.ukslideshare.net For this compound, several conformations are possible due to the puckering of the five-membered pyrrolidinone ring and the relative orientations of the cyclopropyl (B3062369) and methyl substituents. nih.govresearchgate.net The substituents can exist in either pseudo-axial or pseudo-equatorial positions, and the relative stereochemistry (cis/trans) between the methyl and cyclopropyl groups significantly influences the most stable conformation. researchgate.net Computational methods can be used to calculate the relative energies of these different conformers to identify the lowest-energy, and therefore most populated, structure. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. youtube.com An MD simulation of this compound, typically in a simulated solvent environment, would reveal how the molecule moves, vibrates, and changes its conformation. nih.govresearchgate.netnih.gov This provides insights into the flexibility of the pyrrolidinone ring, the rotational freedom of the substituent groups, and the molecule's interactions with its surroundings, offering a more complete picture of its behavior than a static, ground-state calculation alone.

Theoretical Studies on Reaction Mechanisms and Transition States Relevant to this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.orgnih.govresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify intermediates, and most importantly, the transition states that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For a molecule like this compound, theoretical studies could investigate various potential reactions, such as N-alkylation, hydrolysis of the lactam ring, or reactions involving the cyclopropyl group. researchgate.nettandfonline.com For instance, in a proposed reaction, DFT calculations can be used to locate the transition state structure and calculate its energy. This information helps to determine the feasibility of a reaction pathway and can be used to understand why certain products are formed over others.

When a reaction can lead to multiple products, the outcome is often governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: Under conditions of kinetic control (typically lower temperatures and shorter reaction times), the major product is the one that is formed the fastest. libretexts.orgyoutube.com This corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures and longer reaction times, allowing for equilibrium), the major product is the most stable one, regardless of how fast it is formed. wikipedia.orglibretexts.org This corresponds to the product with the lowest Gibbs free energy.

Computational studies can predict selectivity by calculating the energies of both the transition states and the final products. escholarship.org By comparing the activation energies leading to different isomers, one can predict the kinetically favored product. By comparing the relative Gibbs free energies of the potential products, one can predict the thermodynamically favored product. This allows for a theoretical prediction of how reaction conditions can be tuned to favor the formation of a desired isomer of a product derived from this compound.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV) for Validation with Experimental Data

Detailed research findings, data tables, and comparative analysis for this compound are not available in the current scientific literature.

Chemical Reactivity and Functionalization of the 4 Cyclopropyl 3 Methylpyrrolidin 2 One Scaffold

Reactions at the Pyrrolidinone Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom within the pyrrolidinone ring bears a hydrogen atom that is relatively acidic and thus readily participates in substitution reactions. This site is a primary target for functionalization through N-alkylation and N-acylation, enabling the introduction of a wide variety of substituents.

N-alkylation: In the presence of a base, the nitrogen can be deprotonated to form a nucleophilic amide anion, which subsequently reacts with alkyl halides or similar electrophiles. chemicalbook.com This reaction is a common strategy for producing N-alkyl pyrrolidones. chemicalbook.com The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

N-acylation: Similarly, the nitrogen atom can be acylated using acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions or by using acylation catalysts to introduce an acyl group, which can modify the electronic properties and steric environment of the molecule. N-acylation of indole (B1671886) fragments, for example, can be achieved under Vilsmeier-Haak formylation conditions. researchgate.net

Table 1: Representative Reactions at the Pyrrolidinone Nitrogen
Reaction TypeReagentsProduct TypeTypical Conditions
N-AlkylationAlkyl halide (e.g., CH₃I, BnBr)N-Alkyl-4-cyclopropyl-3-methylpyrrolidin-2-oneBase (e.g., NaH, K₂CO₃), Aprotic solvent (e.g., DMF, THF)
N-AcylationAcyl chloride (e.g., AcCl) or Anhydride (e.g., Ac₂O)N-Acyl-4-cyclopropyl-3-methylpyrrolidin-2-oneBase (e.g., Pyridine, Et₃N) or Catalyst (e.g., DMAP)
N-HydroxyalkylationAldehyde (e.g., Formaldehyde)N-Hydroxyalkyl-4-cyclopropyl-3-methylpyrrolidin-2-oneBase catalysis, addition reaction chemicalbook.com

Transformations Involving the Lactam Carbonyl Group

The carbonyl group of the lactam is a key site for transformations, most notably reduction. Complete reduction of the amide functionality can provide access to the corresponding pyrrolidine (B122466) derivatives, which are themselves valuable synthetic intermediates.

Reduction of the lactam carbonyl to a methylene (B1212753) group converts the pyrrolidinone into a pyrrolidine. unl.edu This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). unl.edu The resulting 4-cyclopropyl-3-methylpyrrolidine is a saturated N-heterocycle with different chemical properties and potential biological activities compared to its lactam precursor. Partial reduction is more challenging but could potentially yield carbinolamine intermediates.

Table 2: Reduction of the Lactam Carbonyl Group
Reducing AgentProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)4-Cyclopropyl-3-methylpyrrolidineAnhydrous ether or THF, reflux
Cobalt CatalystPyrrolidineHigh temperature, hydrogenation chemicalbook.com

Chemical Modifications and Ring Manipulations of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a strained three-membered ring that can undergo a variety of ring-opening reactions, acting as a latent functional group. iris-biotech.dewikipedia.org Its high ring strain makes it susceptible to cleavage by electrophiles, nucleophiles, or radical species.

Ring-opening can be initiated by Lewis acids or proton acids, often leading to the formation of a carbocationic intermediate that can be trapped by nucleophiles. nih.govmdpi.com For instance, reactions with amines can lead to the formation of substituted pyrroles through a mechanism involving distal cleavage of a C-C bond in the cyclopropane (B1198618) ring. organic-chemistry.org Furthermore, cyclopropylamines can undergo oxidation that results in reactive ring-opened intermediates. hyphadiscovery.com The specific outcome of these reactions depends heavily on the substitution pattern of the cyclopropane and the reaction conditions employed.

Table 3: Potential Reactions of the Cyclopropyl Moiety
Reaction TypeReagents/ConditionsPotential Product ClassReference Reaction Principle
Acid-Catalyzed Ring OpeningLewis or Brønsted acids (e.g., AlCl₃, H₂SO₄)Halogenated or hydroxylated acyclic amidesRearrangement of N-cyclopropylamides researchgate.net
Nucleophilic Ring OpeningNucleophiles (e.g., anilines, azides) with Lewis acid catalysisγ-amino esters, leading to substituted pyrrolidinones mdpi.comOpening of donor-acceptor cyclopropanes mdpi.com
Radical-Mediated Ring OpeningRadical initiatorsPolysubstituted acyclic alkenesAminative ring-opening of cyclopropenes nih.gov
Oxidative Ring OpeningOxidizing agents (e.g., CYP450 enzymes, peroxidases)Ring-opened metabolites, GSH conjugatesMetabolism of cyclopropyl groups hyphadiscovery.comnih.gov

Reactivity of the Methyl Group at C-3

The methyl group at the C-3 position consists of primary C(sp³)–H bonds, which are generally strong and unactivated, making them challenging to functionalize selectively. nih.gov However, modern synthetic methods offer potential pathways for its modification.

Functionalization can be initiated by C–H bond activation, typically requiring specific catalysts or directing groups. Radical halogenation could provide an entry point, though selectivity might be an issue. More advanced methods, such as those inspired by biosynthetic pathways, involve site-selective oxidation to introduce functionality. nih.gov Aldol-type condensation reactions may also be possible if the α-proton at C-3 can be removed under sufficiently strong basic conditions, although this may be competitive with deprotonation at the nitrogen atom.

Ring-Opening and Rearrangement Reactions of the Pyrrolidinone Core

The pyrrolidinone ring itself can be opened under hydrolytic conditions. In the presence of strong acids or bases, the amide bond can be cleaved to yield the corresponding γ-amino acid, 4-amino-3-cyclopropyl-2-methylbutanoic acid. chemicalbook.com

Rearrangement reactions can also be envisioned, potentially triggered by transformations on the substituents. For example, a domino sequence featuring a Smiles-Truce rearrangement has been used to construct polyfunctionalized pyrrolidinone scaffolds from activated cyclopropanes and sulfonamides. nih.gov Such cascade reactions, initiated at one of the functional groups of 4-cyclopropyl-3-methylpyrrolidin-2-one, could lead to complex molecular architectures.

Stereoselective Transformations and Chiral Pool Applications of this compound

The presence of two adjacent stereocenters at the C-3 and C-4 positions makes this compound a chiral molecule. This intrinsic chirality allows it to be used as a chiral building block in the synthesis of more complex, enantiomerically pure compounds. mdpi.comsigmaaldrich.comnih.gov

The synthesis of this molecule can potentially lead to four different stereoisomers (RR, SS, RS, SR). Each of these pure isomers can serve as a starting point for stereoselective transformations. The existing stereocenters can exert diastereoselective control over reactions at other positions of the molecule, such as the nitrogen atom or the carbonyl group. For instance, the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides to introduce further complexity and stereocenters into pyrrolidine rings is a well-established strategy. ua.es The defined spatial arrangement of the cyclopropyl and methyl groups can direct the approach of reagents, leading to a predictable stereochemical outcome in subsequent synthetic steps. The pyrrolidine ring is a common fragment in many natural products and pharmaceuticals, highlighting the potential of this scaffold in drug discovery and development. mdpi.comfrontiersin.org

Biological Activity and Mechanistic Insights of 4 Cyclopropyl 3 Methylpyrrolidin 2 One Derivatives in Vitro Investigations

Exploration of In Vitro Biological Interactions as a Molecular Scaffold

The versatility of the pyrrolidinone scaffold allows for its derivatization to target a diverse array of biological macromolecules, including enzymes and receptors, and to modulate cellular processes.

Derivatives of the pyrrolidine (B122466) scaffold have demonstrated significant potential as enzyme inhibitors across various classes.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: The pyrrolidine-2,5-dione scaffold has been a focus for developing multi-target anti-inflammatory agents. Certain N-substituted derivatives have shown potent, low-micromolar to sub-micromolar inhibition of COX-2, a key enzyme in the inflammation pathway. nih.gov For example, in one study, compound 13e (an N-substituted pyrrolidine-2,5-dione) emerged as a highly potent and selective COX-2 inhibitor with an IC₅₀ value of 0.98 µM and a selectivity index of 31.5 over COX-1. nih.gov Computational studies suggest that this selectivity arises from interactions with amino acid residues present in the secondary pocket of the COX-2 enzyme. nih.gov Furthermore, a pyrrolidinone analog, MMK16 , was identified as a potential dual LOX/COX-2 inhibitor, indicating the scaffold's utility in designing agents that can modulate multiple inflammatory pathways. researchgate.net

Bacterial Enzyme Inhibition: The pyrrolidine ring is also a key component in the development of novel antibacterial agents. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides showed promising inhibitory activity against essential bacterial enzymes, including enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis. mdpi.com

Glucosidase and Amylase Inhibition: In the context of metabolic disorders, certain pyrrolidine derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Structure-activity relationship studies revealed that derivatives bearing electron-donating groups, such as methoxy, showed the most robust inhibitory activity. nih.gov

Compound SeriesTarget EnzymeRepresentative IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Pyrrolidine-2,5-diones (e.g., 13e )COX-20.9831.5
Pyrrolidine-2,5-diones5-LOX--
Pyrrolidine derivatives (e.g., 3g )α-Amylase26.24 (µg/mL)Not Applicable
Pyrrolidine derivatives (e.g., 3g )α-Glucosidase18.04 (µg/mL)Not Applicable

Data sourced from studies on pyrrolidine-2,5-dione and other pyrrolidine derivatives, which serve as representative examples for the scaffold's potential. nih.govnih.gov

The stereochemical properties of the pyrrolidine scaffold make it suitable for designing ligands that can bind with high affinity and selectivity to G-protein coupled receptors (GPCRs) and other receptor types.

One notable example involves a novel PhenylAcetamide-Pyrrolidine-PyranoPiperazine (PAPPP) scaffold developed for targeting the Kappa Opioid Receptor (KOR). nih.govacs.org In vitro binding assays using cell membranes expressing KOR demonstrated that these compounds could bind with high affinity. nih.gov Functional assays confirmed that these derivatives act as partial or full KOR agonists. nih.govacs.org Molecular modeling of these interactions indicated that the pyrrolidine nitrogen forms a crucial salt bridge interaction with an aspartate residue (Asp138) in the receptor's binding pocket, an interaction critical for anchoring the ligand. nih.govacs.org

In another example, a series of pyrrolidine derivatives was synthesized to target the CXCR4 receptor, which is implicated in cancer metastasis. One compound from this series displayed excellent binding affinity with an IC₅₀ value of 1.4 nM. nih.gov

Compound ScaffoldTarget ReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (Eₘₐₓ, %)
PAPPP (Compound 6 )Kappa Opioid Receptor (KOR)525192

Data from a study on a novel pyrrolidine-containing scaffold targeting KOR. acs.org

Beyond direct enzyme or receptor interactions, pyrrolidinone derivatives have been shown to modulate complex intracellular signaling pathways.

In the field of immunology and biomaterials, surface modification of PAMAM dendrimers with 4-carbomethoxypyrrolidone was found to prevent the activation of pro-inflammatory responses in human monocyte cell lines. researchgate.net Specifically, these pyrrolidone-modified dendrimers did not stimulate the NF-κB signaling pathway, a central regulator of inflammation, as measured by gene expression and cytokine secretion. researchgate.net

In oncology research, novel 2-pyrrolidone-fused derivatives have demonstrated potent anti-proliferative activity against human colon cancer cell lines (HCT116). mdpi.com These compounds were found to be potent inhibitors of multiple receptor tyrosine kinases, including VEGFR-2 and PDGFRβ, as well as Aurora A kinase. mdpi.com Inhibition of these kinases disrupts critical pathways involved in tumor growth, angiogenesis, and cell division, ultimately leading to apoptosis. mdpi.com

Structure-Activity Relationship (SAR) Studies for Pyrrolidinone Scaffolds

The biological activity of pyrrolidine-based compounds is highly dependent on the nature, position, and stereochemistry of substituents on the ring. nih.gov SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For a series of pyrrolidine sulfonamides designed as Glycine Transporter 1 (GlyT1) inhibitors, SAR analysis revealed several key trends. Fluorophenyl substituents at position 3 of the ring provided superior in vitro potency, while meta-substitution was preferred for groups at position 4. nih.gov

In the development of pyrrolidine-2,5-dione derivatives as anticonvulsants, the substituent at position 3 was found to be a major determinant of activity. Derivatives with bulky groups like benzhydryl or isopropyl showed the most favorable protection in a pentylenetetrazole-induced seizure test (scPTZ). nih.gov

For α-amylase and α-glucosidase inhibitors based on a pyrrolidine scaffold, SAR studies highlighted the importance of electron-donating groups on an attached phenyl ring. A derivative with a para-methoxy group showed the highest inhibitory activity against both enzymes, suggesting a key interaction within the enzyme's active site that is favored by this electronic property. nih.gov

Scaffold/TargetPosition of SubstitutionFavorable Substituents for ActivityOutcome
Pyrrolidine Sulfonamides / GlyT1 InhibitionPosition 3 (R¹)FluorophenylImproved in vitro potency
Pyrrolidine-2,5-diones / Anticonvulsant ActivityPosition 3Benzhydryl, IsopropylIncreased protection in scPTZ test
Pyrrolidine Derivatives / α-Amylase InhibitionPhenyl Ring (para-position)Methoxy (-OCH₃) (Electron-donating)Enhanced inhibitory potency

A summary of SAR findings for various pyrrolidine-based scaffolds. nih.govnih.gov

Computational Approaches to Predict Biological Activity (Molecular Docking, Ligand-Based and Structure-Based Design)

Computational methods are integral to understanding and predicting the biological activity of pyrrolidinone derivatives. Molecular docking, in particular, provides insights into the binding modes of these compounds within the active sites of their biological targets.

Docking studies of pyrrolidine-2,5-dione derivatives into COX-1 and COX-2 enzymes have helped to rationalize their observed selectivity. Potent and selective COX-2 inhibitors were shown to form significant interactions with amino acid residues in the secondary pocket unique to the COX-2 isoform. nih.gov

For a series of spiro[pyrrolidin-3,2-oxindoles] designed to inhibit the MDM2-p53 interaction, a key target in cancer therapy, molecular docking revealed binding energies ranging from -7.1 to -8.8 kcal/mol. scispace.com The most promising designed compound showed a superior binding energy of -9.4 kcal/mol, indicating a strong and stable interaction with the target protein. scispace.com

In the study of pyrrole (B145914) derivatives as antibacterial agents, docking simulations were performed against M. tuberculosis enoyl ACP reductase and DHFR. The results revealed favorable binding energies and interactions with key amino acid residues, corroborating the experimental inhibition data. mdpi.com

Compound ClassTarget ProteinRepresentative Docking Score (kcal/mol)
Spiro[pyrrolidin-3,2-oxindoles]MDM2-p53 (PDB: 4LWU)-9.4
Pyrrole DerivativesEnoyl ACP Reductase (PDB: 2NSD)-
Pyrrolidine Derivativesα-Amylase-
Pyrrolidinone Analog (MMK16)COX-2 (PDB: 1CVU)-

Representative docking scores from various studies on pyrrolidine and pyrrolidinone derivatives. researchgate.netscispace.com

Applications of 4 Cyclopropyl 3 Methylpyrrolidin 2 One As a Chemical Scaffold in Materials Science

Role as Building Blocks in Supramolecular Chemistry and Self-Assembly

Information on the self-assembly properties or use of this molecule as a supramolecular building block is not present in the available literature.

Exploration in the Development of Advanced Functional Materials

There are no published explorations of this compound in the context of advanced functional materials.

Due to the lack of specific research findings, creating data tables or detailing research outcomes for 4-Cyclopropyl-3-methylpyrrolidin-2-one is not possible at this time.

Future Directions and Emerging Research Opportunities for 4 Cyclopropyl 3 Methylpyrrolidin 2 One

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-Cyclopropyl-3-methylpyrrolidin-2-one and its analogs will likely be guided by the principles of green chemistry, aiming to enhance efficiency, reduce waste, and improve safety. nih.govmdpi.com Current synthetic routes for complex pyrrolidinones and cyclopropane-containing molecules often rely on multi-step processes that may involve hazardous reagents and generate significant waste. researchgate.net Future research should focus on developing more atom-economical and environmentally benign methodologies.

Key research opportunities include:

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow chemistry can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. researchgate.net This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Catalytic Innovations: The development of novel catalysts, including biocatalysts (enzymes) or earth-abundant metal catalysts, could provide more selective and efficient pathways. For instance, asymmetric catalysis could be employed to control the stereochemistry of the two chiral centers in the molecule, which is crucial for biological applications.

Multicomponent Reactions (MCRs): Designing one-pot MCRs, where three or more reactants combine in a single step to form the product, represents a highly efficient synthetic strategy. vjol.info.vn This approach aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. vjol.info.vn

Bio-based Feedstocks: Investigating the use of renewable starting materials, such as levulinic acid, which can be derived from biomass, could provide a sustainable route to the pyrrolidinone core. psu.edu

Table 1: Comparison of Synthetic Methodologies for Pyrrolidinone Synthesis
MethodologyPotential Advantages for this compound SynthesisResearch Focus
Continuous Flow ChemistryEnhanced safety, scalability, reproducibility, and efficiency. researchgate.netReactor design, optimization of reaction conditions (temperature, pressure, flow rate).
Asymmetric CatalysisPrecise control over stereoisomers, crucial for pharmacological activity.Development of novel chiral ligands and catalysts.
Multicomponent Reactions (MCRs)Increased atom economy, reduced waste, simplified procedures. vjol.info.vnDiscovery of new MCRs to construct the substituted pyrrolidinone ring system.
Use of Bio-based FeedstocksImproved sustainability, reduced reliance on fossil fuels. psu.eduConversion of platform molecules like levulinic acid into key intermediates. psu.edu

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental research, thereby saving time and resources. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide deep insights into the molecule's behavior at an atomic level. mdpi.com

Emerging research opportunities in this domain include:

Conformational Analysis: The cyclopropyl (B3062369) and methyl substituents create stereocenters and restrict the conformational flexibility of the pyrrolidinone ring. Advanced computational models can predict the most stable conformations and how they might influence interactions with biological targets.

Physicochemical Property Prediction: Algorithms can accurately predict key properties such as solubility, lipophilicity (LogP), and metabolic stability. uni.lu This data is invaluable for early-stage drug discovery and materials science applications.

Target Interaction Modeling: If a biological target is identified, molecular docking and MD simulations can be used to predict the binding mode and affinity of this compound. mdpi.com These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding, and can guide the design of more potent analogs. mdpi.com

Table 2: Predicted Physicochemical Properties and Computational Research Areas
PropertyPredicted Value/Focus AreaSignificance
Molecular FormulaC8H13NO uni.luFundamental molecular composition.
Monoisotopic Mass139.09972 Da uni.luPrecise mass for mass spectrometry analysis.
XlogP (Predicted)1.2 uni.luIndicates moderate lipophilicity, relevant for bioavailability.
Predicted Collision Cross Section ([M+H]+)130.6 Ų uni.luStructural information from ion mobility-mass spectrometry.
Molecular DynamicsSimulating protein-ligand interactions and conformational stability. mdpi.comUnderstanding binding kinetics and mechanism of action.

Expansion of In Vitro Biological Mechanism Characterization

While the specific biological activity of this compound is yet to be extensively reported, its structural motifs are present in compounds with known pharmacological relevance, such as corticotropin-releasing factor-1 (CRF1) receptor antagonists. researchgate.net A critical future direction is the comprehensive in vitro characterization of this compound to identify its biological targets and elucidate its mechanism of action.

Key areas for future investigation are:

High-Throughput Screening (HTS): Screening the compound against large panels of biological targets (e.g., receptors, enzymes, ion channels) can rapidly identify potential therapeutic areas.

Target Deconvolution: Once a "hit" is identified from HTS, further studies are needed to confirm the direct interaction between the compound and the target protein. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity and kinetics.

Mechanism of Action (MoA) Studies: Cellular assays are essential to understand how the compound affects cell signaling pathways downstream of its target. This could involve measuring changes in second messengers, gene expression, or protein phosphorylation.

Analog Synthesis and Structure-Activity Relationship (SAR): Synthesizing a library of related compounds by modifying the cyclopropyl or methyl groups will be crucial for establishing SAR. This systematic approach helps to identify the key structural features required for biological activity and to optimize potency and selectivity.

Innovative Applications in Niche Materials Science Domains

Beyond pharmacology, the unique physicochemical properties of this compound could be leveraged in materials science. The pyrrolidinone ring is a polar, aprotic structure, similar to that of N-methyl-2-pyrrolidone (NMP), a widely used but increasingly regulated industrial solvent. nih.gov The introduction of cyclopropyl and methyl groups could fine-tune these properties for specialized applications.

Potential research avenues include:

Specialty Solvents: Investigating its properties as a "green" or designer solvent for specific applications, such as polymer processing or organic synthesis, where the toxicity profile of traditional solvents like NMP is a concern. nih.gov

Polymer Chemistry: The lactam ring contains an amide bond, making it a potential monomer for the synthesis of novel polyamides. The cyclopropyl and methyl substituents would impart unique thermal and mechanical properties to the resulting polymers.

Functional Materials: The compound could serve as a building block or precursor for the synthesis of functional materials, such as organic semiconductors or ligands for metal-organic frameworks (MOFs), where its defined three-dimensional structure could be advantageous.

Q & A

Q. What are the standard synthetic routes for 4-Cyclopropyl-3-methylpyrrolidin-2-one, and what key intermediates are involved?

The synthesis of pyrrolidinone derivatives often involves cyclization or condensation reactions. For example, cyclopropyl-substituted pyrrolidinones can be synthesized via cyclization of 4-acetyl-3-hydroxy precursors under basic or acidic conditions . Key intermediates may include 4-acetyl-3-hydroxy derivatives or substituted pyrrolidine precursors, as demonstrated in studies on structurally related compounds (e.g., 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones) . Additionally, catalytic methods using pyrrolidine as a catalyst have been reported for similar heterocyclic systems, though solvent selection (e.g., dichloromethane with NaOH) and temperature control are critical for yield optimization .

Q. How is this compound characterized post-synthesis to confirm structural integrity?

Post-synthetic characterization typically employs a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For instance, impurities in related pyrrolidinone derivatives are quantified using HPLC with reference standards, as outlined in pharmaceutical quality guidelines . Structural elucidation of stereoisomers may require advanced techniques like X-ray crystallography or computational modeling, as seen in studies on pyrrolidine-2,3-diones .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Optimization strategies include:

  • Solvent and base selection : Reactions in dichloromethane with NaOH have been effective for similar compounds, but alternative solvents (e.g., THF) or bases (e.g., K₂CO₃) may reduce side reactions .
  • Temperature control : Lower temperatures (0–5°C) during cyclopropane ring formation can minimize decomposition .
  • Catalytic systems : Pyrrolidine-based catalysts, as used in dihydroquinolinone synthesis, could enhance stereoselectivity .
  • Purification methods : Gradient elution in HPLC or recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers resolve data contradictions in stereochemical outcomes during synthesis?

Discrepancies between experimental and computational stereochemical predictions often arise from dynamic equilibria or solvent effects. For example, theoretical studies on pyrrolidine-2,3-diones highlight the role of solvent polarity in stabilizing specific conformers . To resolve such contradictions:

  • Compare experimental NMR data with density functional theory (DFT)-calculated shifts .
  • Use chiral chromatography or optical rotation measurements to confirm enantiomeric excess .
  • Re-evaluate reaction conditions (e.g., temperature, solvent) that may favor unexpected intermediates .

Q. What safety and storage protocols are critical for handling this compound in laboratory settings?

  • Storage : Keep the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact, as recommended for structurally similar amines and lactams .
  • Waste disposal : Neutralize acidic or basic residues before disposal, adhering to guidelines for nitrogen-containing heterocycles .

Methodological Considerations

  • Data reproducibility : Cross-validate synthetic steps using alternative methods (e.g., microwave-assisted vs. conventional heating) .
  • Contamination control : Monitor for common impurities like unreacted cyclopropyl precursors or hydroxylated byproducts using LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.